1,2-Benzenedicarboxaldehyde, 4,5-dichloro-
Overview
Description
1,2-Benzenedicarboxaldehyde, 4,5-dichloro- is an organic compound with the molecular formula C8H4Cl2O2 and a molecular weight of 203.02 g/mol . It is a derivative of 1,2-benzenedicarboxaldehyde, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring.
Preparation Methods
The synthesis of 1,2-benzenedicarboxaldehyde, 4,5-dichloro- can be achieved through various synthetic routes. One common method involves the chlorination of 1,2-benzenedicarboxaldehyde under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to prevent over-chlorination and to ensure selective substitution at the 4 and 5 positions .
Chemical Reactions Analysis
Scientific Research Applications
1,2-Benzenedicarboxaldehyde, 4,5-dichloro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-benzenedicarboxaldehyde, 4,5-dichloro- is primarily based on its reactivity towards nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. Additionally, the compound can participate in condensation reactions with various nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds . The presence of chlorine atoms enhances the electrophilic nature of the benzene ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1,2-Benzenedicarboxaldehyde, 4,5-dichloro- can be compared with other similar compounds such as:
1,2-Benzenedicarboxaldehyde: The parent compound without chlorine substitution.
1,2-Benzenedicarboxaldehyde, 3,6-dichloro-: Another dichlorinated derivative with chlorine atoms at different positions.
1,4-Benzenedicarboxaldehyde, 2,5-dichloro-: A compound with a different substitution pattern, which can lead to variations in its chemical behavior and applications.
Properties
IUPAC Name |
4,5-dichlorophthalaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAVOMUOLIKJHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431555 | |
Record name | 1,2-Benzenedicarboxaldehyde, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-33-1 | |
Record name | 1,2-Benzenedicarboxaldehyde, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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